NU-7200
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- NU-7200 is a potent DNA-PK (DNA-dependent protein kinase) inhibitor with potential anticancer activity .
- DNA-PK plays a crucial role in DNA repair and maintenance, making it an attractive target for cancer therapy.
- This compound’s inhibition of DNA-PK disrupts DNA damage repair pathways, leading to increased sensitivity of cancer cells to genotoxic stress.
Preparation Methods
- Synthetic routes for NU-7200 involve chemical reactions to assemble its molecular structure.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not readily available in the provided sources.
- Industrial production methods may involve scale-up synthesis and purification processes.
Chemical Reactions Analysis
- NU-7200 likely undergoes various reactions due to its chemical structure.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
- NU-7200’s applications span multiple fields:
Chemistry: Studying DNA repair mechanisms and kinase inhibition.
Biology: Investigating cellular responses to DNA damage.
Medicine: Potential as an anticancer agent.
Industry: Drug development and personalized medicine.
Mechanism of Action
- NU-7200 inhibits DNA-PK, disrupting DNA repair processes.
- Molecular targets: DNA-PK catalytic subunit (PRKDC).
- Pathways involved: Non-homologous end joining (NHEJ) and homologous recombination (HR).
Comparison with Similar Compounds
- NU-7200’s uniqueness lies in its specific targeting of DNA-PK.
- Similar compounds may include other kinase inhibitors or DNA repair modulators.
Remember that while this compound shows promise, further research is needed to fully understand its potential and optimize its use in cancer therapy. For detailed synthetic methods, consult specialized literature or experts in the field
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]benzo[h]chromen-4-one |
InChI |
InChI=1S/C17H17NO4/c19-8-10-21-9-7-18-16-11-15(20)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,18-19H,7-10H2 |
InChI Key |
UQJNMNYCRLPGSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)NCCOCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)NCCOCCO |
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU-7200; NU 7200; NU7200. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.